N-(3-Chloro-2-methylphenyl)acetamide
Overview
Description
N-(3-Chloro-2-methylphenyl)acetamide is a chemical compound that is part of the acetamide family, characterized by the presence of an acetyl functional group (COCH3) attached to a nitrogen atom. The compound is further modified by the presence of a chloro and a methyl substituent on the aromatic phenyl ring. While the specific compound N-(3-Chloro-2-methylphenyl)acetamide is not directly discussed in the provided papers, related compounds and their properties, synthesis, and reactions are extensively studied, which can provide insights into the behavior of similar acetamides.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves acylation reactions where an amine reacts with an acyl chloride to form an acetamide. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation, esterification, and ester interchange steps using N-methylaniline and chloracetyl chloride . Similarly, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of an aniline derivative with POCl3 in acetate . These methods suggest that N-(3-Chloro-2-methylphenyl)acetamide could potentially be synthesized through a similar acylation reaction using the appropriate chloro-methylphenyl amine and acetyl chloride derivative.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as NMR, FTIR, and X-ray diffraction analysis. For example, the structure of 2-chloro-N-(3-methylphenyl)acetamide was elucidated using X-ray analysis, revealing the conformation of the N-H bond and the geometric parameters of the molecule . The molecular structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was also determined by NMR and X-ray diffraction . These techniques could be applied to determine the molecular structure of N-(3-Chloro-2-methylphenyl)acetamide and to understand the influence of the chloro and methyl substituents on the overall conformation of the molecule.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their substituents. For instance, silylation reactions involving N-(2-hydroxyphenyl)acetamide lead to the formation of silaheterocyclic compounds . The reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines results in the formation of angular heterocyclic compounds . These studies indicate that N-(3-Chloro-2-methylphenyl)acetamide could also participate in reactions with nucleophiles, potentially leading to the formation of heterocyclic structures or other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and substituents. The vibrational characteristics of compounds such as N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were investigated using FTIR and Raman spectroscopy, revealing the influence of the methyl group on the amide group frequencies . The polarity and conformation of other acetamide derivatives were studied using dipole moment measurements and quantum chemical calculations . These analyses provide a foundation for predicting the properties of N-(3-Chloro-2-methylphenyl)acetamide, such as its solubility, melting point, and reactivity.
Scientific Research Applications
1. Herbicide Metabolism and Carcinogenicity
- Chloroacetamide herbicides, including compounds similar to N-(3-Chloro-2-methylphenyl)acetamide, are used in agricultural crop production. These herbicides have been studied for their potential carcinogenicity in rats, involving complex metabolic activation pathways leading to DNA-reactive dialkylbenzoquinone imine. Studies have identified intermediates in these pathways, like CDEPA and CMEPA, and investigated their metabolism in human and rat liver microsomes, revealing insights into the metabolic differences between species and the potential risks associated with exposure (Coleman, Linderman, Hodgson, & Rose, 2000).
2. Structural Analysis of Similar Compounds
- Structural and conformational studies of compounds similar to N-(3-Chloro-2-methylphenyl)acetamide, like 2-Chloro-N-(3-methylphenyl)acetamide, have been conducted. These studies examine molecular conformations and intermolecular interactions, which are essential for understanding the physical and chemical properties of these compounds. Such information is crucial for the development of new materials and drugs (Gowda et al., 2007).
3. Environmental Impact and Herbicide Activity
- The impact of chloroacetamide herbicides on the environment, particularly concerning soil reception and activity, hasbeen a focus of research. Studies have investigated how factors like wheat straw and irrigation affect the distribution and efficacy of these herbicides, including acetochlor, a similar compound to N-(3-Chloro-2-methylphenyl)acetamide. Understanding the environmental interactions of these herbicides helps in assessing their impact on ecosystems and developing more sustainable agricultural practices (Banks & Robinson, 1986).
4. Molecular Geometry and Hydrogen Bonding
- Research on molecules like 2-Chloro-N-(2,4-dimethylphenyl)acetamide, which shares structural similarities with N-(3-Chloro-2-methylphenyl)acetamide, has been conducted to understand their molecular geometry and hydrogen bonding patterns. These studies provide insights into how such molecules might interact in different environments, which is significant for designing new chemicals with desired properties (Gowda, Foro, & Fuess, 2007).
5. Assessment of Herbicide Residues in Crops
- Determining the residues of chloroacetamide herbicides in crops is crucial for ensuring food safety. Techniques have been developed for the analysis of herbicides like alachlor and acetochlor in crops, which are structurally related to N-(3-Chloro-2-methylphenyl)acetamide. This research aids in monitoring and regulating the presence of herbicide residues in agricultural products, thereby protecting consumer health (Nortrup, 1997).
6. Studying Herbicide Distribution in Hydrologic Systems
- The distribution of chloroacetamide herbicides like acetochlor in the hydrologic system has been extensively studied. This research sheds light on how these herbicides, similar to N-(3-Chloro-2-methylphenyl)acetamide, disperse through rainwater and groundwater, and their impact on environmental safety. These findings are essential for understanding the ecological footprint of agricultural practices and for developing strategies to mitigate potential environmental risks (Kolpin, Nations, Goolsby, & Thurman, 1996).
7. Soil Adsorption and Herbicide Efficacy
- The adsorption and mobility of chloroacetamide herbicides in the soil, and their efficacy as influenced by soil properties, have been explored. Research on compounds like alachlor and metolachlor, which are chemically related to N-(3-Chloro-2-methylphenyl)acetamide, demonstrates how soil composition affects the distribution and effectiveness of these herbicides. Such studies are crucial for optimizing herbicide application and minimizing environmental contamination (Peter & Weber, 1985).
8. Investigation of Herbicide Metabolism in Fungi
- The metabolism of chloroacetamide herbicides, such as metolachlor, by fungi like Cunninghamella elegans, has been examined to understand the biodegradation pathways of these compounds. Insights gained from such research contribute to the development of bioremediation strategies for environments contaminated with similar herbicides, including N-(3-Chloro-2-methylphenyl)acetamide (Pothuluri, Evans, Doerge, Churchwell, & Cerniglia, 1997).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALGTKRTIJHBBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225613 | |
Record name | N-(3-Chloro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-methylphenyl)acetamide | |
CAS RN |
7463-35-6 | |
Record name | N-(3-Chloro-2-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7463-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chloro-2-methylphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007463356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7463-35-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Chloro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-chloro-2-methylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QRW4Y28ZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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